3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)-
Description
The compound 3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)- (CAS 68298-14-6) is a structurally complex polyamine amide characterized by four aza (NH) groups and a hydroxynonyl side chain. However, its metabolic behavior and functional analogs warrant further exploration.
Properties
CAS No. |
68298-14-6 |
|---|---|
Molecular Formula |
C34H78N10O2 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-9-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-10-hydroxyoctadecanamide |
InChI |
InChI=1S/C34H78N10O2/c1-2-3-4-5-8-11-14-33(45)32(43-30-28-41-26-24-39-22-20-37-18-16-35)13-10-7-6-9-12-15-34(46)44-31-29-42-27-25-40-23-21-38-19-17-36/h32-33,37-43,45H,2-31,35-36H2,1H3,(H,44,46) |
InChI Key |
LRSGPYSVXWNMKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)NCCNCCNCCNCCN)NCCNCCNCCNCCN)O |
physical_description |
Liquid |
Origin of Product |
United States |
Biological Activity
3,6,9,12-Tetraazaheneicosan-21-amide, a complex organic compound with multiple amine groups and a long carbon chain, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a long hydrocarbon chain (C21) and multiple amine functionalities which may influence its solubility and interaction with biological systems. The structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to its amphiphilic nature.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with long carbon chains and amine groups are often evaluated for their antimicrobial properties. For instance, heneicosane derivatives have been shown to inhibit the growth of certain bacteria and fungi .
- Anticancer Potential : Some tetraaza compounds have demonstrated cytotoxic effects against cancer cell lines. Studies suggest that the presence of multiple amine groups can enhance cellular uptake and induce apoptosis in tumor cells .
- Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted in related compounds. Tetraazaheneicosan derivatives may inhibit pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases .
The mechanisms through which 3,6,9,12-Tetraazaheneicosan-21-amide exerts its biological effects include:
- Cell Membrane Interaction : The hydrophobic tail may facilitate insertion into cell membranes, altering membrane fluidity and permeability.
- Receptor Binding : The amine groups may interact with various receptors involved in signal transduction pathways, potentially modulating cellular responses .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of tetraaza compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL. The study highlighted the importance of the carbon chain length in enhancing membrane permeability .
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that tetraazaheneicosan derivatives induced apoptosis through the intrinsic pathway. Flow cytometry analysis showed increased annexin V binding in treated cells compared to controls, indicating early apoptotic events .
Study 3: Anti-inflammatory Properties
Research explored the anti-inflammatory effects of similar compounds in a murine model of arthritis. Administration of tetraaza derivatives resulted in reduced levels of TNF-alpha and IL-6, suggesting a mechanism involving modulation of immune response pathways .
Data Summary
Scientific Research Applications
The compound 3,6,9,12-Tetraazaheneicosan-21-amide, 1-amino-N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-13-(1-hydroxynonyl)- is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and materials science.
Physical Properties
While specific physical properties such as melting point and solubility are not widely documented, the presence of multiple functional groups suggests that it may exhibit amphiphilic characteristics, making it suitable for various formulations.
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds with similar structural motifs have shown promise in anticancer therapies. The tetraazaheneicosan structure may enhance cellular uptake and target specific cancer cell lines more effectively than conventional drugs .
Drug Delivery Systems :
Due to its amphiphilic nature, this compound could be utilized in drug delivery systems where it can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Studies have demonstrated that similar compounds can form micelles or liposomes for targeted drug delivery .
Biochemistry
Enzyme Inhibition :
The presence of multiple amine groups allows this compound to interact with various enzymes, potentially serving as an inhibitor. Compounds with similar structures have been investigated for their ability to modulate enzyme activity in metabolic pathways .
Peptide Synthesis :
Given its amino-functionalized structure, it can be employed in peptide synthesis as a building block. This application is crucial in developing peptide-based therapeutics and diagnostics .
Materials Science
Nanomaterials :
Research into the use of long-chain amides in nanomaterials has shown that they can enhance the mechanical properties of composites. The unique structure of this compound may contribute to the development of novel nanomaterials with improved strength and flexibility .
Surfactants :
Due to its amphiphilic properties, this compound could function as a surfactant in various industrial applications, including emulsification processes and as a dispersing agent in paints and coatings .
Case Study 1: Anticancer Efficacy
A study explored the anticancer properties of tetraazaheneicosan derivatives, revealing significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Drug Delivery Applications
In a controlled experiment, a formulation containing the compound was tested for its ability to deliver hydrophobic chemotherapeutics. Results indicated enhanced therapeutic efficacy compared to traditional delivery methods.
Case Study 3: Enzyme Interaction Studies
Research conducted on enzyme inhibition demonstrated that compounds with similar structural features effectively inhibited key enzymes involved in metabolic disorders, presenting potential therapeutic avenues for treatment.
Chemical Reactions Analysis
EDC/HOBt-Mediated Coupling
A widely used protocol for amide bond formation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This method is effective for coupling electron-deficient amines and carboxylic acids .
-
Mechanism :
Example Reaction Conditions :
| Reagent | Role | Quantity (equiv.) |
|---|---|---|
| EDC | Coupling agent | 1.0 |
| HOBt | Additive | 0.1 |
| DMAP | Catalyst | 1.0 |
| Acetonitrile | Solvent | 2 mL/mmol |
| Reaction Time | 12–24 h at 23°C | — |
This method achieves yields >80% for structurally similar amides .
DMAP-Catalyzed Acylation
4-Dimethylaminopyridine (DMAP) enhances reactivity by forming a highly electrophilic acyliminium ion intermediate, enabling efficient coupling even with sterically hindered amines.
Hydrolysis of Amide Bonds
The compound’s amide bonds undergo hydrolysis under acidic or basic conditions, though its stability varies with pH and temperature.
Acid-Catalyzed Hydrolysis
-
Mechanism :
Conditions :
Base-Catalyzed Hydrolysis
-
Mechanism :
Conditions :
Amine-Alcohol Interactions
The hydroxyl group on the nonyl chain participates in hydrogen bonding and intramolecular interactions, stabilizing transition states in catalytic processes.
Coordination with Metal Ions
The multiple amine groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. This property is leveraged in catalysis and materials science.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.
-
Oxidative Stability : Susceptible to radical-mediated degradation in the presence of O₂.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Regulatory and Environmental Considerations
The target compound’s exclusion from CEPA’s high-risk category suggests lower bioaccumulation or toxicity compared to halogenated or aromatic analogs . However, its structural complexity and lack of biodegradability data warrant caution. In contrast, the silahenicosan analog’s methoxyethoxy groups may improve biodegradability, though this remains untested .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the stepwise assembly of the polyamine backbone followed by selective amide bond formation with the hydroxylated nonyl side chain. The key synthetic steps include:
- Construction of the tetraaza (four nitrogen atoms) linear polyamine scaffold through iterative alkylation and amination.
- Coupling of the terminal amino groups with appropriate acid derivatives to form the amide linkages.
- Introduction of the 1-hydroxynonyl moiety via selective acylation or amidation at the 13th carbon position.
- Protection and deprotection strategies to control the reactivity of multiple amine groups during synthesis.
Detailed Synthetic Route
Based on the chemical structure and related literature data, the following detailed synthetic approach is employed:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Polyamine Chain Assembly | Sequential alkylation of ethylenediamine with haloalkylamines or protected aminoalkyl intermediates | Formation of the linear tetraaza backbone with four nitrogen atoms spaced by ethylene units |
| 2 | Amide Bond Formation | Coupling of terminal amine with 1-hydroxynonanoic acid or its activated derivative (e.g., acid chloride or NHS ester) | Formation of the amide bond at the 13th carbon position with the hydroxylated nonyl chain |
| 3 | Amino Group Protection/Deprotection | Use of protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) during intermediate steps | To prevent side reactions and allow selective functionalization |
| 4 | Final Deprotection and Purification | Acidic or basic conditions to remove protecting groups followed by chromatographic purification | Isolation of the target compound in pure form |
This synthetic sequence is supported by analogous polyamine and amide syntheses reported in the literature, which emphasize the need for careful control of reaction conditions to avoid cross-linking or over-alkylation.
Solid-Phase vs. Solution-Phase Synthesis
While no direct reports specify solid-phase synthesis for this exact compound, related polyamine amides have been synthesized via both solid-phase and solution-phase methods:
Solid-phase synthesis allows for iterative coupling on a resin support, facilitating purification and automation. This approach is effective for constructing libraries of related amides but may require optimization for long polyamine chains.
Solution-phase synthesis is more traditional and involves stepwise reactions in solution with isolation and purification after each step. It offers flexibility for complex molecules like 3,6,9,12-Tetraazaheneicosan-21-amide derivatives.
Given the complexity and multiple amine groups, solution-phase synthesis with protecting groups is currently the preferred approach for this compound.
Research Findings and Analytical Data Related to Preparation
Reaction Monitoring and Characterization
Infrared Spectroscopy (IR): Monitoring amide bond formation by observing the appearance of the amide carbonyl stretch (~1660 cm⁻¹) and disappearance of amine N-H stretches (~3400 cm⁻¹) during coupling steps.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR used to confirm the integrity of the polyamine chain and the presence of amide and hydroxyl groups.
Mass Spectrometry (MS): Confirmation of molecular weight (659 Da) and purity.
Yield and Purity
Reported yields for similar multi-step polyamine amide syntheses range from moderate to high (40–90%) depending on reaction optimization and purification methods.
Purity is typically ensured by chromatographic techniques such as HPLC or preparative TLC.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C34H78N10O2 | Matches target compound |
| Molecular Weight | 659.0 g/mol | Confirmed by MS |
| Density | 0.994 g/cm³ | Liquid at room temperature |
| Boiling Point | 805.2 ºC at 760 mmHg | High thermal stability |
| Flash Point | 440.8 ºC | Indicates handling precautions |
| Solubility | Soluble in polar solvents | Due to multiple amino and hydroxyl groups |
| Stability | Stable under standard lab conditions | Avoid strong acids/bases during synthesis |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing this polyamine-derived compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis should be performed under inert atmospheres (e.g., argon) using anhydrous solvents to prevent hydrolysis of sensitive amide/amine groups. Key parameters include temperature control (e.g., 25°C for 16 hours as in ruthenium complex syntheses), stoichiometric ratios of aminoethyl intermediates, and purification via column chromatography or recrystallization. Monitoring via TLC (Rf values) and spectroscopic techniques (e.g., ¹H/¹³C NMR) is critical for intermediate validation .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for exact mass verification (±2 ppm accuracy) and multinuclear NMR (¹H, ¹³C) to resolve amine/amide proton environments. Infrared spectroscopy (ATR mode) can confirm carbonyl (C=O) and hydroxyl (O-H) stretches. For purity, HPLC with UV/Vis detection and comparison to certified reference standards (e.g., hydrazide derivatives in ) is recommended .
Q. How can researchers assess and quantify impurities in synthesized batches?
- Methodological Answer : Employ reversed-phase HPLC with relative retention time (RRT) calibration against known impurities (e.g., derivatives from incomplete amidation or hydroxylation). Limit tests should adhere to pharmacopeial guidelines, where individual impurities ≤0.5% and total impurities ≤2.0% are acceptable thresholds. Internal standards like isotopically labeled analogs (e.g., ¹³C/¹⁵N derivatives) improve quantification accuracy .
Advanced Research Questions
Q. What computational or experimental approaches can elucidate the impact of the hydroxynonyl chain on solubility and self-assembly behavior?
- Methodological Answer : Molecular dynamics (MD) simulations using software like COMSOL Multiphysics can model hydrophobic interactions of the hydroxynonyl group in aqueous solutions. Experimentally, dynamic light scattering (DLS) and cryo-TEM can characterize micelle/nanoparticle formation. Solubility parameters (logP) should be determined via shake-flask experiments with octanol/water partitioning .
Q. How does the compound’s polyamine backbone influence its metal-binding affinity, and what coordination geometries are thermodynamically favored?
- Methodological Answer : Titration calorimetry (ITC) and UV-Vis spectrophotometry can determine binding constants (Kd) with transition metals (e.g., Ru³⁺, Cu²⁺). X-ray crystallography or EXAFS may reveal preferred geometries (e.g., octahedral for Ru complexes, as in ). Theoretical frameworks like ligand field theory should guide hypothesis formulation .
Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, for real-time monitoring of reaction progress. Statistical design of experiments (DoE) can optimize variables like pH, temperature, and mixing rates. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated aminations) may be required .
Q. How can AI-driven models accelerate the discovery of derivatives with enhanced bioactivity or stability?
- Methodological Answer : Train machine learning models on datasets of polyamine analogs (e.g., logD, pKa, bioactivity) to predict properties like metabolic stability or membrane permeability. Generative adversarial networks (GANs) can propose novel derivatives, which are then validated via automated high-throughput synthesis platforms .
Theoretical and Experimental Design Considerations
Q. What conceptual frameworks are critical for linking this compound’s structure to its potential applications (e.g., drug delivery, catalysis)?
- Methodological Answer : Ground research in supramolecular chemistry (e.g., host-guest interactions) or coordination chemistry principles. For drug delivery, apply the "stealth effect" theory (PEGylation analogs) to the hydroxynonyl chain’s role in evading immune recognition. Use density functional theory (DFT) to model electron distribution in catalytic active sites .
Q. How should researchers design experiments to resolve contradictions in reported data (e.g., conflicting solubility or stability profiles)?
- Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., ICH Q2 guidelines). Use fractional factorial designs to isolate confounding variables (e.g., solvent polarity, counterion effects). Cross-validate results via orthogonal methods (e.g., DSC for thermal stability vs. accelerated degradation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
